2,4,5-Trichlorophenoxyacetic acid

Herbicide efficacy Woody plant control Silviculture

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) uniquely controls woody and shrub species—achieving 92% shoot control on red maple and 86% rhododendron control—where 2,4-D fails. Its 5-fold longer soil half-life (~20 days vs. ~4 days for 2,4-D) and distinct metabolic stability (minimal conversion in 24h vs. 75% for 2,4-D) make it an irreplaceable reference compound for environmental fate modeling and phenoxy herbicide SAR studies. Not substitutable by 2,4-D, MCPA, or silvex. For R&D use only; verify regulatory compliance before purchase.

Molecular Formula C8H5Cl3O3
C6H2Cl3OCH2COOH
C8H5Cl3O3
Molecular Weight 255.5 g/mol
CAS No. 93-76-5
Cat. No. B1664001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trichlorophenoxyacetic acid
CAS93-76-5
Synonyms2,4,5-T
2,4,5-Trichlorophenoxyacetic Acid
Molecular FormulaC8H5Cl3O3
C6H2Cl3OCH2COOH
C8H5Cl3O3
Molecular Weight255.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O
InChIInChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)
InChIKeySMYMJHWAQXWPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 0.1 mg/mL at 69.8° F (NTP, 1992)
0.00 M
0.028% AT 25 °C
VERY SLIGHTLY SOL IN PETROLEUM ETHER
590 MG/KG IN ETHANOL OR ISOPROPYL ALC
1.05 x 10(-3) M at 25 °C
Solubilities (in %) at 25 °C: in 95% ethanol: (54.8), ethyl ether: (23.4), n-heptane: (0.039), methanol: (49.60), toluene: (0.73), and xylene: (0.61).
Water solubility of 268 mg/l (at 25 °C).
Solubility in water, g/100ml at 25 °C: 0.03
(77°F): 0.03%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) CAS 93-76-5: Chemical Identity and Procurement-Relevant Specifications


2,4,5-Trichlorophenoxyacetic acid (2,4,5-T, CAS 93-76-5) is a chlorophenoxyacetic acid herbicide and plant growth regulator belonging to the synthetic auxin class [1]. It is a crystalline solid with a melting point of 154-158°C, a molecular weight of 255.48, and exhibits moderate water solubility (238 mg/L at 20°C) [2]. 2,4,5-T demonstrates solubility in organic solvents including methanol (496 g/L), ethanol (548.2 mg/L), and toluene (7.32 g/L) . Its pKa values range from 2.80 to 2.88 at 25°C, indicating weak acidic character . The compound is stable under recommended storage conditions (0-6°C) but is incompatible with strong bases, strong oxidizing agents, alkali metals, amines, and alcohols .

Why 2,4,5-Trichlorophenoxyacetic Acid Cannot Be Substituted by 2,4-D or Other In-Class Phenoxy Analogs


Despite structural similarity within the phenoxy herbicide class, 2,4,5-Trichlorophenoxyacetic acid exhibits distinct physicochemical, biochemical, and performance characteristics that preclude simple substitution by 2,4-D, MCPA, or silvex (2,4,5-TP). Quantitative differences in receptor binding affinity, mitochondrial uncoupling potency, metabolic stability, soil persistence, and species-specific herbicidal efficacy have been empirically documented [1]. Specifically, 2,4,5-T demonstrates higher toxicity to woody and shrub species compared to 2,4-D [2], possesses intermediate uncoupling activity on oxidative phosphorylation relative to other phenoxy herbicides [3], and exhibits a soil half-life of approximately 20 days, which is five-fold longer than that of 2,4-D [4]. The presence of the third chlorine substituent at the 5-position of the aromatic ring confers these differential properties, making generic interchange without empirical validation scientifically unjustified [5].

Quantitative Comparative Evidence for 2,4,5-Trichlorophenoxyacetic Acid (CAS 93-76-5) in Research and Industrial Applications


Superior Woody and Shrub Species Control: Head-to-Head Efficacy Comparison with 2,4-D

Under controlled Hawaiian field conditions, 2,4,5-Trichlorophenoxyacetic acid demonstrated significantly greater toxicity to woody shrubs and trees compared to its direct structural analog 2,4-D [1]. While 2,4-D was equal or superior to 2,4,5-T on herbaceous weeds, the pattern reversed on woody species where 2,4,5-T showed enhanced toxicity [1]. In separate controlled studies on red maple, 2,4,5-T treatment produced 92% shoot control index on previously cut shoots and 78% on uncut shoots, with regrowth heights restricted to 0.4 and 1.4 ft respectively [2]. On rhododendron, ester formulations of 2,4,5-T achieved 86% control compared to only 28% for amine salt formulations, demonstrating formulation-dependent efficacy differences that are not observed with 2,4-D [3].

Herbicide efficacy Woody plant control Silviculture

Intermediate Mitochondrial Uncoupling Activity: Rank-Order Potency Comparison Among Phenoxy Herbicides

In a comparative in vitro study using rat liver mitochondria, 2,4,5-Trichlorophenoxyacetic acid exhibited uncoupling of oxidative phosphorylation at intermediate potency relative to other phenoxy herbicides [1]. At concentrations ranging from 0.1-4.0 mM, all tested herbicides stimulated state 4 respiration and decreased respiratory control ratio and ADP/O ratio at lower concentrations, while inhibiting all bioenergetic parameters at higher concentrations in a concentration-dependent manner [1]. The rank order of uncoupling potency was: 2,4,5-TP (silvex) > 2,4,5-T > MCPA > 2,4-D, with 2,4,5-T showing approximately 2-fold higher uncoupling activity than 2,4-D based on comparative dose-response curves [1].

Mitochondrial toxicity Oxidative phosphorylation In vitro toxicology

Extended Soil Persistence: Five-Fold Longer Half-Life Compared to 2,4-D

Comparative soil degradation studies under standardized conditions reveal that 2,4,5-Trichlorophenoxyacetic acid persists approximately five times longer in soil than its dichloro analog 2,4-D [1]. The average half-life values for the tested phenoxy herbicides were: 2,4-D (4 days), dichlorprop (10 days), silvex (17 days), 2,4,5-T (20 days), dicamba (25 days), and picloram (>100 days) [1]. In separate field studies, the half-life of 2,4,5-T varied from approximately 4 days under optimal degradation conditions (35°C, 34% soil moisture) to 60 days under less favorable conditions (10°C, 20% soil moisture), demonstrating strong environmental modulation of persistence [2].

Environmental fate Soil degradation Persistence

Reduced Metabolic Conversion in Plants: Differential Degradation Rates Compared to 2,4-D

Metabolic studies in wild and cultivated cucumber plants demonstrate that 2,4,5-Trichlorophenoxyacetic acid undergoes substantially less metabolic conversion than 2,4-D within the plant [1]. While approximately 75% of absorbed 2,4-D was converted into two major metabolites within 24 hours, the absorbed 2,4,5-T remained largely unmetabolized over the same time period [1]. This differential metabolic fate contributes to the distinct herbicidal activity profile of 2,4,5-T, particularly its enhanced efficacy on woody species where rapid metabolism of 2,4-D can limit its effectiveness [1].

Plant metabolism Herbicide selectivity Xenobiotic degradation

Enhanced Glutamic Dehydrogenase Inhibition: Rank-Order Affinity Comparison with Phenoxy Acids

In vitro enzyme inhibition studies reveal that 2,4,5-Trichlorophenoxyacetic acid exhibits the highest affinity for glutamic dehydrogenase among tested phenoxyacetic acids [1]. The rank order of enzyme inhibition constants was: 2,4,5-T > 2,4-D > MCPA > Dichlorprop, with 2,4,5-T demonstrating the strongest binding to this metabolic enzyme [1]. This differential biochemical interaction may contribute to the distinct herbicidal and toxicological profiles of these structurally similar compounds beyond their shared auxin-mimetic mechanism.

Enzyme inhibition Biochemical mechanism Structure-activity relationship

Validated Research and Industrial Application Scenarios for 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) Based on Quantitative Evidence


Selective Control of Woody Brush and Shrub Species in Silviculture and Rights-of-Way Management

Based on direct comparative evidence demonstrating superior toxicity of 2,4,5-T to woody shrubs and trees compared to 2,4-D [1], this compound is specifically indicated for applications requiring selective control of woody vegetation. The quantitative data showing 86% control of rhododendron with ester formulations versus 28% with amine salts [2], and 92% shoot control index on red maple [3], supports its use in silvicultural site preparation, utility rights-of-way maintenance, and invasive woody species management where 2,4-D provides insufficient efficacy.

Comparative Toxicological Studies of Phenoxy Herbicide Class Effects

The documented rank-order mitochondrial uncoupling potency (2,4,5-TP > 2,4,5-T > MCPA > 2,4-D) [1] and differential enzyme inhibition profile (2,4,5-T > 2,4-D > MCPA > Dichlorprop for glutamic dehydrogenase) [2] establish 2,4,5-T as an essential reference compound for structure-activity relationship studies within the phenoxy herbicide class. Researchers investigating the mechanistic basis of chlorophenoxy toxicity cannot substitute 2,4-D or MCPA for 2,4,5-T without compromising the validity of comparative structure-toxicity analyses.

Environmental Fate Modeling and Long-Term Soil Persistence Studies

With a soil half-life of approximately 20 days [1] and documented persistence up to 60 days under suboptimal degradation conditions [2], 2,4,5-T serves as a critical reference compound for modeling the environmental behavior of moderately persistent phenoxy herbicides. Its five-fold longer half-life compared to 2,4-D [1] makes it a valuable probe for studying the relationship between chlorine substitution pattern and environmental degradation kinetics, as well as for validating soil remediation technologies targeting chlorinated aromatic compounds.

Plant Metabolism and Herbicide Selectivity Mechanism Research

The differential metabolic fate of 2,4,5-T compared to 2,4-D—with 75% of 2,4-D converted to metabolites within 24 hours versus minimal conversion of 2,4,5-T [1]—positions 2,4,5-T as an essential tool for investigating the biochemical basis of selective herbicide action. Researchers studying xenobiotic metabolism in plants, particularly the enzymatic mechanisms conferring differential sensitivity between herbaceous and woody species, require 2,4,5-T to dissect the contribution of metabolic stability to herbicidal efficacy.

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